molecular formula C16H14O4 B1302266 Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate CAS No. 97541-70-3

Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate

Cat. No. B1302266
CAS RN: 97541-70-3
M. Wt: 270.28 g/mol
InChI Key: UGFFEICICOBKHD-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate, also known as MOPPP, is a synthetic compound that belongs to the family of phenylpropanoids. It has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoate ester group attached to a phenyl ring, which is further connected to a phenoxy group . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate has been studied extensively for its potential medical applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been used as a potential treatment for various forms of cancer, including lung, breast, and prostate cancer. It has also been studied for its potential use in treating inflammation, infections, and other diseases.

Mechanism of Action

The exact mechanism of action of Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of certain proteins and lipids. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of proteins and lipids. It has also been found to have anti-inflammatory and anti-oxidant properties. In addition, it has been found to have anti-cancer properties, and has been used as a potential treatment for various forms of cancer.

Advantages and Limitations for Lab Experiments

Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient option for laboratory experiments. However, it is relatively unstable and can be easily broken down by heat and light. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential medical applications of Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate are still being explored. One potential future direction is to investigate its use as a treatment for other diseases, such as diabetes and Alzheimer’s disease. In addition, further research is needed to better understand the mechanism of action of this compound and to develop more efficient and effective methods for synthesizing it. Finally, further research is needed to explore the potential applications of this compound in other fields, such as cosmetics and food additives.

Synthesis Methods

Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate can be synthesized from several different compounds, including phenol, propionic acid, and methanol. The synthesis involves a Fischer esterification reaction, in which the carboxylic acid group of propionic acid reacts with the hydroxyl group of phenol in the presence of an acid catalyst, such as sulfuric acid. The reaction yields this compound as the product.

properties

IUPAC Name

methyl 3-oxo-3-(2-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)11-14(17)13-9-5-6-10-15(13)20-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFFEICICOBKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375080
Record name methyl 3-oxo-3-(2-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97541-70-3
Record name methyl 3-oxo-3-(2-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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